molecular formula C23H28N4O3S2 B2474293 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361479-26-7

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

货号: B2474293
CAS 编号: 361479-26-7
分子量: 472.62
InChI 键: LYDUBCILUUCVJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(N,N-Diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a thiazole ring substituted with a pyridin-2-yl group. Its structure combines a sulfamoyl moiety (N,N-diisobutyl) at the para position of the benzamide core, linked to a 2-aminothiazole scaffold. This compound is commercially available through global suppliers such as BASF and Shandong Zhongnong United Biotechnology Co., Ltd., indicating its relevance in pharmaceutical or agrochemical research .

属性

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)19-10-8-18(9-11-19)22(28)26-23-25-21(15-31-23)20-7-5-6-12-24-20/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUBCILUUCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolyl-pyridine intermediate, which is then coupled with a benzamide derivative. The sulfamoyl group is introduced in the final steps through sulfonation reactions. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or dimethylformamide, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

化学反应分析

Types of Reactions

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide possess significant antimicrobial properties. Studies have evaluated their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains, indicating potent antimicrobial effects .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds related to this structure have been tested for their ability to inhibit cancer cell proliferation. Notably, studies have demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents, suggesting they may be more effective against specific cancer cell lines such as colorectal carcinoma (HCT116) with IC50 values around 5.85 µM .

Toxicological Profile

While specific toxicological data on this compound remains limited, related compounds have shown variable toxicity profiles based on structural modifications. Rigorous preclinical studies are essential to evaluate safety before clinical applications can be considered.

Case Studies and Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialTube dilution techniqueMIC values ranging from 1.27 µM to 2.65 µM against various strains
AnticancerSulforhodamine B assayIC50 values < 5.85 µM against HCT116 cell line
GPCR modulationcAMP assaysConfirmed partial agonist activity at dopamine D2 receptors

作用机制

The mechanism of action of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

相似化合物的比较

Key Structural Trends :

  • Thiazole Modifications : Pyridin-2-yl substituents (as in the target compound) may facilitate hydrogen bonding or π-stacking with biological targets, whereas bromophenyl or nitrophenyl groups introduce halogen bonding or electron-deficient regions .
  • Positional Isomerism : Meta-substituted sulfonamides (e.g., ) show distinct electronic profiles compared to para-substituted analogs, impacting target engagement .

Physicochemical Properties

  • Solubility : Sulfamoyl derivatives generally show moderate aqueous solubility, which may decrease with bulky substituents like diisobutyl .
  • Metabolic Stability : N,N-Dialkyl sulfamoyls (e.g., diethyl, diisobutyl) may resist hydrolysis better than aryl variants, prolonging half-life .

生物活性

The compound 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a novel hybrid molecule that combines features of pyridine and thiazole, known for their biological activity. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C24_{24}H37_{37}ClN4_4O3_3S2_2
  • Molecular Weight : 529.2 g/mol
  • CAS Number : 1329869-75-1

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating pyridine-thiazole hybrid molecules, it was found that derivatives similar to this compound displayed potent antiproliferative activity:

  • IC50 Values :
    • In HL-60 cells (acute human promyelocytic leukemia): 0.57 µM
    • In pseudo-normal human cell lines: >50 µM .

This selectivity suggests that the compound may be a promising candidate for anticancer therapy.

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to significantly increase the number of apoptotic cells in treated populations. For instance, in MCF-7 cells, approximately 42.7% of cells underwent apoptosis after treatment with the compound at a concentration of 5 µM, compared to only 4.4% in control groups .
  • Impact on Mitochondrial Membrane Potential (ΔΨm) : The compound caused depolarization of mitochondrial membranes, indicating a perturbation in mitochondrial function associated with apoptosis .
  • Genetic Instability Induction : Morphological changes observed in treated cells resemble those associated with mitotic catastrophe, suggesting that the compound may induce genetic instability in tumor cells .

Comparative Studies

Comparative studies with other pyridine-thiazole derivatives highlight the unique efficacy of this compound:

CompoundIC50 (HL-60 Cells)SelectivityMechanism
This compound0.57 µMHighApoptosis induction, mitochondrial dysfunction
Compound A (similar structure)>50 µMLowLimited cytotoxicity
Compound B (different derivative)1.5 µMModerateApoptosis via different pathway

Case Studies

  • Study on Cytotoxic Action : A detailed investigation into various cancer cell lines showed that the compound effectively inhibited cell proliferation across multiple types, including colon and breast cancer .
  • Mechanistic Insights : Preincubation with Fluzaparib (a PARP1 inhibitor) reduced the cytotoxic activity of related compounds by over 50%, indicating that DNA repair pathways are involved in the response to treatment .

常见问题

Basic Question: What are the recommended synthetic routes for 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Thiazole Ring Formation : Use Hantzsch thiazole synthesis, combining α-haloketones (e.g., 2-bromo-4-(pyridin-2-yl)acetophenone) with thiourea derivatives under acidic/basic conditions .
  • Sulfamoyl Group Introduction : React the thiazole intermediate with diisobutylsulfamoyl chloride in anhydrous DMF at 0–5°C to prevent side reactions .
  • Coupling Reactions : Use EDC/HOBt or DCC as coupling agents to link the sulfamoyl-benzamide moiety to the thiazole core .
    Key Optimization Factors :
  • Solvent polarity (e.g., DMSO enhances solubility of polar intermediates) .
  • Temperature control during exothermic steps (e.g., sulfonylation) to avoid decomposition .
  • Purity monitoring via TLC and HPLC (>95% purity recommended for biological assays) .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and sulfamoyl group substitution patterns. Pyridine protons typically appear as doublets at δ 8.5–9.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (e.g., expected [M+H]+ for C₂₇H₃₂N₄O₃S₂: 549.18) .
  • HPLC : Assess purity using a C18 column with acetonitrile/water gradients; UV detection at 254 nm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Basic Question: What known biological activities are associated with structurally analogous thiazole-sulfonamide hybrids?

Answer:

  • Enzyme Inhibition : Analogous compounds inhibit Bcl-xL (anti-apoptotic proteins) via sulfonamide-thiazole interactions in the hydrophobic binding pocket .
  • Anticancer Activity : Pyridinyl-thiazole derivatives induce apoptosis in HeLa cells (IC₅₀ ~5–20 µM) by disrupting mitochondrial membrane potential .
  • Antimicrobial Effects : Sulfamoyl groups enhance activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) .
    Mechanistic Note : Activity often correlates with lipophilicity (LogP ~3.5–4.0) and hydrogen-bonding capacity of the pyridine-thiazole core .

Advanced Question: How can researchers resolve contradictions in reported biological data for this compound?

Answer:

  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
  • Metabolic Stability Testing : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out false negatives from rapid degradation .
  • Structural Analog Comparison : Test derivatives with modified sulfamoyl (e.g., dimethylsulfamoyl) or pyridinyl groups to isolate pharmacophoric contributions .
    Example : If apoptosis data conflicts, perform Annexin V/PI staining alongside caspase-3 activation assays to confirm mechanism .

Advanced Question: What strategies optimize synthetic yield for scale-up without compromising purity?

Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
  • Catalytic Optimization : Replace stoichiometric coupling agents (e.g., DCC) with catalytic systems (e.g., Pd-mediated cross-coupling) to reduce waste .
  • Crystallization Screening : Use solvent/antisolvent pairs (e.g., ethanol/water) to enhance crystalline purity (>99% by DSC analysis) .

Advanced Question: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with Bcl-xL (PDB: 1R2D); focus on sulfamoyl group’s hydrogen bonds with Arg139 .
  • MD Simulations : Assess stability of the pyridine-thiazole core in aqueous vs. membrane-like environments (e.g., POPC bilayers) .
  • QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity to predict bioavailability .

Advanced Question: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent Models : Conduct IV/PO dosing in Sprague-Dawley rats to calculate AUC, Cₘₐₓ, and t₁/₂. Monitor nephrotoxicity (sulfonamide-related crystalluria) .
  • PET Imaging : Radiolabel with ¹¹C (e.g., at the benzamide carbonyl) for biodistribution studies in non-human primates .
  • Metabolite Profiling : Use LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation at the diisobutyl group) .

Advanced Question: How do structural modifications impact metabolic stability?

Answer:

  • Sulfamoyl Group : Replace diisobutyl with cyclopropyl groups to reduce CYP3A4-mediated oxidation .
  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to block aromatic hydroxylation .
  • Thiazole Ring : Fluorination at C5 position enhances resistance to hepatic glucuronidation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。